molecular formula C21H22N2O2S2 B4908636 (5E)-3-benzyl-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4908636
M. Wt: 398.5 g/mol
InChI Key: PTDFZLDAGLMJCC-XDHOZWIPSA-N
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Description

(5E)-3-benzyl-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of a benzylidene derivative with a thiazolidinone precursor. The reaction conditions often require a base catalyst and an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-benzyl-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylidene and thiazolidinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-benzyl-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor, making it a candidate for drug development. Its ability to interact with specific biological targets can be leveraged to design new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it can modulate key signaling pathways involved in these diseases.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-benzyl-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its thiazolidinone core and the presence of both benzyl and diethylamino groups. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with metal ions.

Properties

IUPAC Name

(5E)-3-benzyl-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c1-3-22(4-2)17-11-10-16(18(24)13-17)12-19-20(25)23(21(26)27-19)14-15-8-6-5-7-9-15/h5-13,24H,3-4,14H2,1-2H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDFZLDAGLMJCC-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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